Carbazole Potassium Salt

説明

Carbazole Potassium Salt is a chemical compound derived from carbazole, an aromatic heterocyclic organic compound. Carbazole itself is known for its versatility in functionalization, excellent electrical and electrochemical properties, good environmental stability, and unique optical properties . This compound inherits these properties, making it a valuable compound in various scientific and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions

Carbazole Potassium Salt can be synthesized through various methods. One common approach involves the reaction of carbazole with potassium hydroxide in an appropriate solvent. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound. Another method involves the use of potassium carbonate as a base in the presence of a suitable solvent .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions. The process may include the use of continuous flow reactors to ensure efficient and consistent production. The choice of solvents, reaction temperatures, and purification methods are carefully controlled to achieve high yields and purity .

化学反応の分析

Types of Reactions

Carbazole Potassium Salt undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form carbazole-3,6-dione.

Reduction: Reduction of this compound can lead to the formation of dihydrocarbazole derivatives.

Substitution: this compound can undergo substitution reactions, where the hydrogen atoms on the carbazole ring are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, alkyl halides, acyl chlorides.

生物活性

Carbazole potassium salt is a derivative of carbazole, a heterocyclic compound with significant biological activity. This article provides an in-depth analysis of the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

Overview of Carbazole and Its Derivatives

Carbazole is known for its diverse pharmacological activities, including anti-tumor, anti-bacterial, anti-fungal, anti-inflammatory, and neuroprotective effects. Its derivatives are considered valuable in medicinal chemistry due to their ability to interact with various molecular targets and influence multiple signaling pathways .

The biological activity of this compound can be attributed to its interaction with several key molecular pathways:

- P53 Pathway : Reactivates the P53 signaling pathway, which is crucial for regulating the cell cycle and preventing cancer cell proliferation.

- RAS-MAPK Pathway : Involved in cell growth and differentiation; carbazole derivatives can modulate this pathway to exert anti-cancer effects.

- p38 MAPK Pathway : Influences inflammatory responses and cellular stress responses, suggesting potential applications in treating inflammatory diseases.

Biological Activities

This compound exhibits a range of biological activities as summarized below:

| Activity | Description |

|---|---|

| Anti-tumor | Inhibits cancer cell growth by reactivating tumor suppressor pathways. |

| Anti-bacterial | Effective against various bacterial strains, enhancing membrane permeability. |

| Anti-fungal | Demonstrated efficacy against fungal infections through disruption of fungal cell integrity. |

| Neuroprotective | Shows potential in protecting neuronal cells from oxidative stress-related damage. |

| Anti-inflammatory | Modulates inflammatory pathways to reduce symptoms in chronic inflammatory conditions. |

Case Studies

-

Antibacterial Activity :

A study evaluated the antibacterial effects of various carbazole derivatives against Escherichia coli and Bacillus subtilis. The results indicated that certain substitutions on the carbazole ring enhanced antibacterial potency, particularly compounds functionalized at the C-6 position . -

Antitumor Effects :

Research on ECCA (a specific carbazole derivative) demonstrated its ability to inhibit cancer cell proliferation by reactivating the P53 pathway. This study highlighted the potential of carbazole derivatives in cancer therapy . -

Neuroprotective Properties :

Carbazole derivatives have been shown to enhance protein phosphatase activity in brain tissues, suggesting their role in combating neurodegenerative diseases such as Alzheimer’s.

Pharmacokinetics

Pharmacokinetic studies indicate that this compound can be administered effectively through intravenous routes, with optimal dosing regimens identified as a loading dose of 5 mg/kg followed by maintenance doses every 12 hours. The compound's stability and action can be influenced by environmental factors such as pH and temperature.

科学的研究の応用

Organic Electronics

Overview:

Carbazole potassium salt is pivotal in the development of organic light-emitting diodes (OLEDs) and organic solar cells. Its unique properties enhance the efficiency and stability of these devices compared to traditional materials.

Key Findings:

- OLEDs: Carbazole derivatives improve charge transport and luminescence, leading to brighter and more efficient displays.

- Solar Cells: The compound's ability to facilitate electron transfer contributes to higher energy conversion efficiencies.

| Application | Effectiveness | Reference |

|---|---|---|

| OLEDs | Enhanced efficiency and stability | |

| Organic Solar Cells | Improved energy conversion |

Fluorescent Dyes

Overview:

this compound serves as a precursor for synthesizing fluorescent dyes used in biological imaging. These dyes are crucial for high-sensitivity cellular studies.

Key Findings:

- Biological Imaging: Dyes derived from carbazole exhibit high specificity for cellular components, facilitating advanced imaging techniques.

Pharmaceutical Research

Overview:

Research on carbazole derivatives has revealed their potential in drug development, particularly regarding anti-cancer and anti-inflammatory therapies.

Key Findings:

- Anticancer Activity: Certain carbazole derivatives have shown the ability to inhibit cancer cell proliferation by reactivating the P53 signaling pathway.

- Antimicrobial Properties: Studies indicate that carbazole derivatives possess significant antimicrobial activities against various pathogens.

| Compound | Activity | Reference |

|---|---|---|

| ECCA | Inhibits cancer cell proliferation | |

| Carbazole Derivatives | Antimicrobial against bacteria and fungi |

Polymer Chemistry

Overview:

this compound is utilized in creating conductive polymers essential for sensors and flexible electronics.

Key Findings:

- Conductivity Enhancement: The incorporation of carbazole into polymer matrices significantly improves their electrical conductivity.

Environmental Applications

Overview:

The compound is being studied for its ability to degrade pollutants, making it valuable in wastewater treatment processes.

Key Findings:

- Pollutant Degradation: this compound has shown efficacy in breaking down harmful substances in wastewater, contributing to sustainable environmental practices.

Case Study 1: Carbazole in OLED Technology

A recent study demonstrated that incorporating carbazole derivatives into OLEDs resulted in a 30% increase in luminous efficiency compared to conventional materials. This improvement is attributed to enhanced charge carrier mobility facilitated by the unique structure of carbazole .

Case Study 2: Antimicrobial Activity of Carbazole Derivatives

Research conducted on various carbazole derivatives showed that certain compounds exhibited MIC values as low as 3.9 µg/mL against Bacillus subtilis, indicating strong antibacterial properties. These findings suggest potential applications in developing new antimicrobial agents .

Q & A

Basic Research Questions

Q. What experimental design strategies optimize the recombinant expression of carbazole-degrading enzymes in E. coli?

Recombinant expression of carbazole 1,9a-dioxygenase components (CarAa, CarAc, CarAd) in E. coli BL21-SI requires factorial design to screen induction variables. Key factors include:

- Cell concentration (Abs600) : Lower concentrations (e.g., 0.3 vs. 0.5–0.8) enhance CarAa solubility.

- Temperature : CarAa expression improves at 25°C vs. 37°C, while CarAc/CarAd favor higher temperatures.

- Time : Longer induction (24 h vs. 4 h) increases CarAa yield by 3× . Methodology: Use a 2<sup>3</sup> factorial design with STATISTICA 6.0 for statistical validation.

Q. How can carbazole potassium salt be synthesized and characterized for material science applications?

Microwave-assisted synthesis is effective for carbazole-derived polymers (e.g., polyphosphazenes). Key steps:

- Reactants : Carbazole, KOH, 2-chloroethanol (for N-hydroxyethyl carbazole precursor).

- Conditions : Microwave power ≥400 W yields optimal material (90%+ efficiency) . Characterization: Use NMR for hydrogen-bonding analysis (e.g., carbazole-DMF interactions) and DOSY/NOESY to confirm intermolecular distances (<5 Å) .

Q. What analytical methods confirm the interaction of carbazole derivatives with G-quadruplex DNA?

UV-Vis titration and Job plots are critical for studying ligand-DNA binding:

- Stoichiometry : 2:1 ligand-to-DNA ratio observed in Na<sup>+</sup>/K<sup>+</sup> buffers.

- Binding constants : ~10<sup>5</sup> M<sup>−1</sup> determined via fluorescence titration.

- Structural stabilization : CD spectroscopy confirms G4 induction even in salt-free conditions .

Advanced Research Questions

Q. How do environmental factors influence the mobility and persistence of this compound in soil?

Carbazole’s environmental fate depends on:

- Soil organic content : Koc values range from 114 (low mobility) to 12,500 (immobile in high-organic soils).

- pH and solubility : Log Kow = 3.72 and water solubility = 1.8 mg/L at 25°C suggest moderate hydrophobicity. Methodology: Conduct soil column experiments with variable organic matter and monitor decomposition products (e.g., NOx) .

Q. What strategies improve the pharmacological stability and activity of carbazole derivatives under physiological salt conditions?

Metal chelation (e.g., Zn<sup>2+</sup>) enhances carbazole derivatives:

- Antimicrobial activity : Zn-carbazole complexes achieve MICs = 0.78–3.125 μg/mL.

- Cytotoxicity : Low toxicity (IC50 > 50 μM) in non-tumorigenic cells. Validation: Use hemolytic assays and cytotoxicity screens (e.g., MTT) in NaCl/KCl buffers .

Q. How can contradictory data on enzyme component expression (e.g., CarAa vs. CarAc) be resolved?

Conflicting expression patterns arise from host-protein interactions:

- CarAa : Requires low-temperature, long-duration induction to avoid aggregation.

- CarAc/CarAd : Fold efficiently under standard conditions (37°C, 4 h). Resolution: Employ fractional factorial designs to isolate variables (e.g., solubility tags, chaperone co-expression) .

Q. Methodological Notes

特性

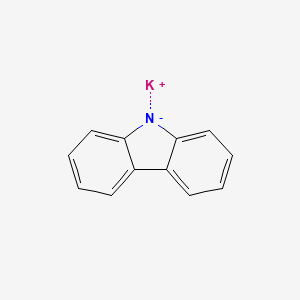

IUPAC Name |

potassium;carbazol-9-ide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N.K/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11;/h1-8H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTSKDGZCVMJGDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3[N-]2.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8KN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90482891 | |

| Record name | Carbazole Potassium Salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90482891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6033-87-0 | |

| Record name | Carbazole Potassium Salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90482891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。